2-(Cyclohexen-1-yl)ethynyl-triethyl-silane

Description

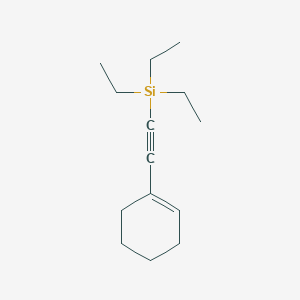

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane is an organosilicon compound characterized by a cyclohexene ring conjugated to an ethynyl (C≡C) group, which is further bonded to a triethylsilane (Si(C₂H₅)₃) moiety. This structure confers unique reactivity, particularly in photolytic and catalytic reactions, where the silane group acts as a stabilizing or directing substituent. The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development due to its ability to participate in regioselective cyclization and cross-coupling reactions .

Properties

IUPAC Name |

2-(cyclohexen-1-yl)ethynyl-triethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h10H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTOOJLYPFWADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CC1=CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane typically involves the reaction of cyclohexenylacetylene with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst such as Karstedt’s catalyst is used to facilitate the addition of the triethylsilane to the alkyne group of cyclohexenylacetylene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The triethylsilane moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce ethyl-substituted derivatives. Substitution reactions can result in a variety of functionalized silanes.

Scientific Research Applications

Synthetic Applications

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane is primarily utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to engage in several types of chemical reactions:

-

Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. For example:

This reaction illustrates the utility of the compound in forming aryl-alkyne linkages essential for synthesizing complex aromatic compounds.

- Cycloaddition Reactions : The unsaturation in the cyclohexenyl ring allows participation in cycloaddition reactions, which are useful for constructing cyclic structures.

Material Science Applications

The unique properties of this compound make it suitable for developing advanced materials:

- Silicon-Based Materials : The incorporation of silicon into organic frameworks opens avenues for creating hybrid materials with enhanced electronic properties. These materials are vital in applications such as photovoltaics and semiconductor technologies.

- Functional Materials : The compound's unsaturated bonds can lead to materials with specific optical or electronic characteristics, making them suitable for sensors or photoactive devices.

Biological and Medicinal Research

While primarily a synthetic building block, there is ongoing research into the biological implications of compounds similar to this compound:

- Antimicrobial and Anticancer Properties : Investigations are being conducted into the potential biological activities of related compounds, focusing on their efficacy against various pathogens or cancer cell lines.

- Drug Development : The compound may serve as a precursor in developing novel therapeutic agents due to its structural versatility.

Case Study 1: Synthesis of Functionalized Aromatic Compounds

In a study exploring the synthesis of functionalized aromatic compounds using this compound, researchers demonstrated its effectiveness in forming complex polycyclic structures through cross-coupling reactions. These compounds exhibited promising properties for use in organic light-emitting diodes (OLEDs).

Case Study 2: Hybrid Material Development

Another research effort focused on creating silicon-containing hybrid materials by incorporating this compound into polymer matrices. The resulting materials showed improved thermal stability and mechanical properties, indicating potential applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the triethylsilane moiety can participate in hydrosilylation and other silicon-based transformations. The cyclohexene ring provides additional reactivity through its double bond, allowing for further functionalization.

Comparison with Similar Compounds

Trimethylsilane Derivatives

Example Compound : [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane (CAS 17988-44-2)

- Molecular Formula : C₁₁H₁₈Si

- Molecular Weight : 178.35 g/mol

- Key Differences :

- The trimethylsilane (Si(CH₃)₃) group is less sterically bulky than triethylsilane, enhancing its reactivity in nucleophilic substitutions and photolytic cyclizations.

- In reactions with benzotriazole, cyclohexen-1-yl acetylene (analogous to the ethynyl-triethyl-silane) forms 2-substituted indoles with 31–37% yields, demonstrating regioselectivity influenced by the alkyne substituent .

- Applications: Widely used in laboratory-scale synthesis due to its lower molecular weight and higher volatility compared to triethyl analogs .

Triisopropylsilane Derivatives

Example Compound : [2-(3-Ethynyl-3-cyclohexen-1-yl)ethoxy]tris(1-methylethyl)-silane (CAS 628732-44-5)

- Molecular Formula : C₁₉H₃₄OSi

- Molecular Weight : 306.56 g/mol

- Key Differences :

- The triisopropylsilane (Si(i-C₃H₇)₃) group introduces extreme steric hindrance, significantly slowing reaction kinetics but improving selectivity in multi-step syntheses.

- The ethoxy linker (-OCH₂CH₂-) between the cyclohexene and silane groups alters electronic properties, increasing polarity and hydrolytic stability compared to direct ethynyl linkages .

Trichlorosilane Derivatives

Example Compound : Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS 18290-60-3)

- Molecular Formula : C₈H₁₃Cl₃Si

- Molecular Weight : 267.63 g/mol

- Key Differences :

Triethoxysilane Derivatives

Example Compound : [2-(3-Cyclohexenyl)ethyl]triethoxysilane (CAS 77756-79-7)

- Molecular Formula : C₁₄H₂₈O₃Si

- Molecular Weight : 272.46 g/mol

- Key Differences :

- The triethoxy (-OCH₂CH₃) groups enhance hydrophilicity and thermal stability, favoring applications in coatings and adhesives.

- The ethyl (-CH₂CH₂-) spacer between the cyclohexene and silane reduces conjugation effects, limiting its utility in photochemical reactions compared to ethynyl-linked analogs .

Comparative Data Table

Biological Activity

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane, a silane compound, has garnered attention for its potential biological activities. This article explores its biological properties, toxicity, and applications based on a review of available literature and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a cyclohexene ring and an ethynyl group attached to a triethylsilyl moiety. Its chemical formula is with a CAS number of 21692-54-6. The compound is known for its high purity and stability, making it suitable for various applications in organic synthesis and material science .

Toxicity Studies

Research indicates that this compound exhibits low acute toxicity. In inhalation studies with rats, the median lethal concentration (LC50) was reported at 7000 mg/m³, indicating minimal risk at typical exposure levels. However, clinical signs of toxicity were noted at higher concentrations, including respiratory irritation and reduced body weight gain in test subjects .

Table 1: Summary of Toxicity Findings

| Study Type | Observations | Concentration |

|---|---|---|

| Acute Toxicity | LC50 in rats | 7000 mg/m³ |

| Inhalation Toxicity | Respiratory irritation; weight loss in males | ≥5000 mg/m³ |

| Repeated Dose Toxicity | NOAEL reported at 500 mg/kg bw/day | 500 mg/kg bw/day |

Genotoxicity and Carcinogenic Potential

The compound has been evaluated for genotoxic effects through various in vitro assays, including Ames tests. Results indicated no significant mutagenic activity. However, there was some evidence of increased sister chromatid exchange at high concentrations without S9 mix, suggesting potential cytostatic effects under specific conditions .

Carcinogenicity studies have classified the compound as a Category 3 carcinogen with limited evidence of carcinogenic effects observed in male rats, specifically kidney tumors attributed to a male-specific mechanism .

Applications in Research and Industry

This compound has been utilized in several applications due to its biological activity:

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various biologically active molecules, including potential anti-inflammatory agents and immunostimulants .

- Material Science : Its silane structure makes it valuable in the development of functional materials, such as coatings and adhesives due to its ability to enhance bonding properties.

Case Studies

Several studies have highlighted the utility of this compound in pharmaceutical research:

- Study on Anti-inflammatory Agents : Researchers synthesized derivatives from this silane compound that demonstrated significant anti-inflammatory activity in preclinical models.

- Immunostimulatory Properties : Another study focused on the immunomodulatory effects of compounds derived from this compound, showing promise as therapeutic agents against certain types of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.